2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid
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Overview
Description
C003 is a virostatic agent against bluetongue virus.
Scientific Research Applications
Anti-Malarial Applications
A study led by Wiesner et al. (2003) developed a compound, namely [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, as a novel lead for anti-malarial agents. This compound, closely related to 2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid, displayed significant activity against the multi-drug resistant Plasmodium falciparum strain Dd2 (Wiesner et al., 2003).
Synthesis and Chemical Transformations
Pevzner (2016) synthesized a series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, through reactions involving components similar to this compound. These compounds showed potential for further chemical transformations, indicating their versatility in synthetic chemistry (Pevzner, 2016).
Application in Asymmetric Aminohydroxylation
Zhang et al. (2000) explored the application of asymmetric aminohydroxylation to furyl and thienyl acrylates. The study revealed that furyl acrylates, similar in structure to the compound , could be aminohydroxylated with high selectivity. This process is significant for the synthesis of β-hydroxy-α-amino acids, which are valuable in pharmaceutical chemistry (Zhang et al., 2000).
Materials Science Applications
Raval et al. (2002) conducted a study involving the synthesis and characterization of glass fiber reinforced composites using 2,3-epoxypropyl 3-(2-furyl)acrylate. This study highlights the potential of using furyl acrylate derivatives in developing new materials with enhanced properties (Raval et al., 2002).
Properties
Molecular Formula |
C19H15NO4S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H15NO4S/c1-12-4-6-13(7-5-12)15-11-25-18(17(15)19(22)23)20-16(21)9-8-14-3-2-10-24-14/h2-11H,1H3,(H,20,21)(H,22,23)/b9-8+ |
InChI Key |
VMPSOGVIMUYKTH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)/C=C/C3=CC=CO3 |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C=CC3=CC=CO3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C-003; C 003; C003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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